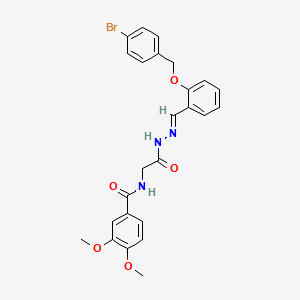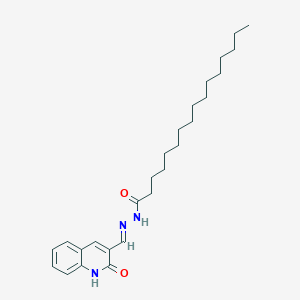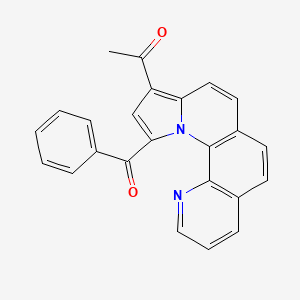
1-(11-Benzoylpyrrolo(1,2-A)(1,10)phenanthrolin-9-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(11-Benzoylpyrrolo(1,2-A)(1,10)phenanthrolin-9-YL)ethanone is a complex organic compound with the molecular formula C24H16N2O2 and a molecular weight of 364.407 g/mol . This compound is part of the phenanthroline family, known for its versatile applications in coordination chemistry and material science .
Vorbereitungsmethoden
The synthesis of 1-(11-Benzoylpyrrolo(1,2-A)(1,10)phenanthrolin-9-YL)ethanone involves multiple steps, typically starting with the preparation of the pyrrolo(1,2-A)(1,10)phenanthroline core. This core is then functionalized with a benzoyl group at the 11th position and an ethanone group at the 9th position. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
1-(11-Benzoylpyrrolo(1,2-A)(1,10)phenanthrolin-9-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes.
Wissenschaftliche Forschungsanwendungen
1-(11-Benzoylpyrrolo(1,2-A)(1,10)phenanthrolin-9-YL)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with various metal ions.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting metal-dependent biological pathways.
Wirkmechanismus
The mechanism of action of 1-(11-Benzoylpyrrolo(1,2-A)(1,10)phenanthrolin-9-YL)ethanone primarily involves its ability to chelate metal ions. This chelation can influence various molecular targets and pathways, including enzyme activity and metal ion transport. The compound’s structure allows it to form stable complexes, which can modulate the function of metalloproteins and other metal-dependent biological systems .
Vergleich Mit ähnlichen Verbindungen
1-(11-Benzoylpyrrolo(1,2-A)(1,10)phenanthrolin-9-YL)ethanone is unique due to its specific functional groups and structural configuration. Similar compounds include:
- Ethyl 11-Benzoylpyrrolo(1,2-A)(1,10)phenanthroline-9-carboxylate
- Diethyl 11-(4-Methylbenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate
- Dimethyl 11-Benzoylpyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate
These compounds share the pyrrolo(1,2-A)(1,10)phenanthroline core but differ in their functional groups, leading to variations in their chemical properties and applications.
Eigenschaften
CAS-Nummer |
853317-50-7 |
|---|---|
Molekularformel |
C24H16N2O2 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
1-(11-benzoylpyrrolo[1,2-a][1,10]phenanthrolin-9-yl)ethanone |
InChI |
InChI=1S/C24H16N2O2/c1-15(27)19-14-21(24(28)18-6-3-2-4-7-18)26-20(19)12-11-17-10-9-16-8-5-13-25-22(16)23(17)26/h2-14H,1H3 |
InChI-Schlüssel |
KYELJBFXWUFMLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=CC=C4)C5=C(C=CC=N5)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Dichloro-1,1a,1b,2,5,5a,6,6a-octahydro-2,5-methanocyclopropa[a]indene](/img/structure/B11962778.png)



![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11962808.png)
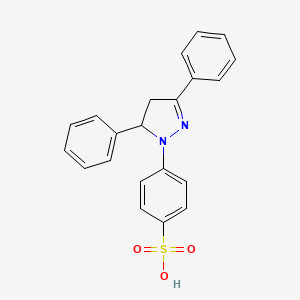
![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962811.png)
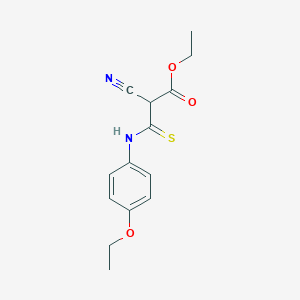
![(5Z)-5-({3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962816.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B11962820.png)
